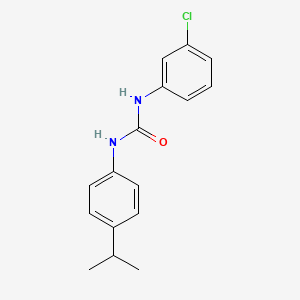![molecular formula C22H25N3O4 B5519044 1-[(2,5-dimethoxyphenyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5519044.png)
1-[(2,5-dimethoxyphenyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Research into the synthesis of related spiro-piperidine compounds involves multi-step synthetic routes that capitalize on the reactivity of 4-piperidone imine. For example, Kouznetsov et al. (2005) developed a two-step synthetic approach for new dihydrospiro(quinoline-2,4'-piperidines), highlighting techniques that might be applicable to synthesizing the compound (Kouznetsov et al., 2005).
Molecular Structure Analysis
The molecular structure of spiro compounds, closely related to the compound of interest, has been characterized through various methods. Willand et al. (2004) described the structural studies of a novel scaffold, which could provide insights into the spatial arrangement and electronic structure of similar spiro-piperidine compounds (Willand et al., 2004).
Chemical Reactions and Properties
Spiro-piperidine compounds undergo a range of chemical reactions, including acetyl migration under specific conditions, as reported by Kouznetsov et al. (2005). Such reactions are crucial for understanding the reactivity and potential transformations of the compound under study (Kouznetsov et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for comprehending the behavior of the compound in various environments. While specific studies on the compound of interest might not be readily available, research by Naveen et al. (2015) on related compounds provides a basis for predicting its physical characteristics (Naveen et al., 2015).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with different reagents, stability under various conditions, and interaction with biological molecules, is crucial. The work of Dandia et al. (2007) on fluorine-containing spiro compounds might offer valuable insights into the chemical behavior of similar compounds (Dandia et al., 2007).
科学的研究の応用
Synthesis and Antibacterial Activity
Compounds similar to 1-[(2,5-dimethoxyphenyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one have been synthesized and evaluated for their antibacterial activities. For instance, tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives have shown promising antibacterial properties against human pathogenic bacteria, highlighting their potential in developing new antibacterial agents (Vinoth, Vadivel, & Lalitha, 2021).
Drug Design and Sigma Receptors
Research on spiro compounds has also focused on drug design, particularly targeting sigma receptors. Studies have developed 1-arylspiro[indoline-3,4'-piperidine]s as potential antidepressants. These compounds were evaluated for their effects on behaviors related to depression in animal models, showcasing their relevance in designing novel antidepressant medications (Ong et al., 1983).
Novel Synthetic Pathways
Innovative synthetic pathways have been established for creating spiro compounds. Research includes the development of novel tetracyclic spiropiperidines and the exploration of acetyl migration in specific spiro[quinoline-piperidines] under certain conditions. These studies not only enhance our understanding of the chemical properties of these compounds but also open new avenues for synthesizing related molecules with potential pharmaceutical applications (Kouznetsov et al., 2005).
特性
IUPAC Name |
1'-[2-(2,5-dimethoxyphenyl)acetyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-28-16-7-8-19(29-2)15(13-16)14-20(26)25-11-9-22(10-12-25)21(27)23-17-5-3-4-6-18(17)24-22/h3-8,13,24H,9-12,14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVXRFYEJVGLPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-2-[2-oxo-2-(2-phenyl-1-azetidinyl)ethyl]-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5518964.png)
![4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5518968.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5518972.png)
![N-ethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5518986.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5518993.png)


![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5519009.png)
![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methylbenzoate](/img/structure/B5519011.png)
![2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5519025.png)

![(1R*,5R*)-6-(2-methoxyisonicotinoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5519066.png)

![3-[5-(4-chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5519076.png)